N-Butylscopine Bromide, also known as Butylscopolamine or Scopolamine Butylbromide, is a quaternary ammonium compound that serves as an anticholinergic and antispasmodic agent. It is primarily used to alleviate abdominal cramps, bladder spasms, and other forms of smooth muscle spasms. This compound is recognized for its effectiveness in treating gastrointestinal disorders and is included in the World Health Organization's Model List of Essential Medicines, highlighting its significance in basic health systems .
The synthesis of N-Butylscopine Bromide typically involves heating scopolamine with n-butyl bromide in a suitable solvent. Two primary methods are noted:
The reaction typically requires careful control of temperature and stoichiometry to optimize yield. The ideal conditions often involve a molar ratio of scopolamine to n-butyl bromide ranging from 1:1.5 to 1:10, with temperatures maintained between 70°C and 100°C for durations of 15 to 40 hours depending on the method employed .
N-Butylscopine Bromide has a complex molecular structure characterized by several functional groups:
N-Butylscopine Bromide can undergo various chemical reactions typical for quaternary ammonium compounds:
The primary reaction for its synthesis is represented as follows:
N-Butylscopine Bromide functions primarily as a competitive antagonist at muscarinic acetylcholine receptors. This action inhibits the binding of acetylcholine, thereby reducing smooth muscle contractions in the gastrointestinal tract and urinary system.
N-Butylscopine Bromide is utilized in various clinical settings due to its anticholinergic properties:
N-Butylscopolamine bromide (hyoscine butylbromide) is synthesized via quaternization of the tertiary amine nitrogen in scopolamine (hyoscine) using n-butyl bromide. This reaction exploits the nucleophilicity of the tropane alkaloid’s nitrogen atom, forming a quaternary ammonium salt with enhanced polarity and reduced central nervous system (CNS) penetration. The core synthetic sequence involves:
Key Chemical Data:Table 1: Synthetic Parameters for N-Butylscopolamine Bromide
Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
n-Butyl bromide | Anhydrous acetone | 60 | 6–8 | 78–85 |
n-Butyl bromide | Toluene | 110 | 3 | 92 |
n-Butyl iodide | Ethanol | 80 | 4 | 88 |
The quaternary structure is confirmed via ¹³C-NMR spectroscopy, showing a distinct downfield shift of the N⁺-methyl carbon to 51.2 ppm, and mass spectrometry (m/z 440.37 for [C₂₁H₃₀BrNO₄]⁺) [3] [9].
The quaternary ammonium group is pivotal for restricting CNS access. Structural analysis reveals:
Peripheral vs. CNS-Penetrant Anticholinergics:Table 2: Structural Impact on Bioavailability and Selectivity
Structural Feature | Scopolamine HBr | N-Butylscopolamine Br | Pharmacological Consequence |
---|---|---|---|
Nitrogen center | Tertiary amine | Quaternary ammonium | Permanent charge limits BBB transit |
Molecular weight (g/mol) | 384.3 | 440.4 | Higher MW reduces passive diffusion |
Calculated Log P | 0.98 | -0.6 | Lower lipophilicity enhances peripheral retention |
Blood-Brain Barrier Penetration | 100% | <0.5% | Eliminates central side effects |
X-ray crystallography confirms the tricyclic 3-oxa-9-azoniatricyclo[3.3.1.0²⁴]nonane core remains unaltered, while the butyl chain adopts an extended conformation ideal for receptor docking [9].
N-Alkylation is a cornerstone for optimizing anticholinergic agents. N-Butylscopolamine’s synthesis is benchmarked against analogues using three strategies:
Methodological Comparison:Table 3: N-Alkylation Techniques for Anticholinergic Agents
Method | Catalyst/Reagent | Reaction Conditions | Yield (%) | Atom Economy | Limitations |
---|---|---|---|---|---|
Classical SN₂ | K₂CO₃ | 60°C, 8h | 78–92 | High | Low regioselectivity with secondary alkyl halides |
Ru-Catalyzed | [Ru(p-cymene)Cl₂]₂/PPh₃ | 150°C, 24h | 71 | Medium | High temperature, precious metal use |
Fe-Catalyzed | Fe-cyclopentadienone | 130°C, 18h (CPME) | 91 | High | Limited scope for electron-poor amines |
Reductive Amination | NaBH₄ | 25°C, 12h | 40–65 | Low | Unsuitable for quaternary amines |
Computational studies (DFT/B3LYP) reveal N-alkylation regioselectivity in tetrazole analogues applies to tropane systems: Nucleophilic addition favors the least sterically hindered nitrogen, rationalizing the exclusive quaternization at the bridgehead position in scopolamine [4].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7